Structural Uniqueness within the EthR Inhibitor Pharmacophore
The compound features a 1,1-dioxo-isothiazolidine (cyclic sulfonamide) group on the N-phenyl ring. This is distinct from the more common benzothiazole or simple substituted-phenyl motifs found in the most potent EthR inhibitors crystallized with the target (e.g., PDB 4DW6). This structural variation in the 'southern' part of the pharmacophore is known, from class-level SAR, to influence binding pocket interactions and metabolic stability, but no head-to-head quantitative bioactivity data against such analogs is publicly available for this specific compound [1].
| Evidence Dimension | Chemical structure at the N-phenyl substituent |
|---|---|
| Target Compound Data | 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl group |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)phenyl group (as in compound 0MN from PDB 4DW6) |
| Quantified Difference | Not available; qualitative structural difference only |
| Conditions | Comparison based on structural analysis of the EthR inhibitor pharmacophore series in J. Med. Chem. 2012. |
Why This Matters
This matters for procurement when the goal is to explore novel chemical space within a validated pharmacophore; the cyclic sulfonamide offers distinct physicochemical and hydrogen-bonding properties compared to aromatic heterocycles, potentially leading to unique IP and selectivity profiles.
- [1] Flipo M, Willand N, Lecat-Guillet N, Hounsou C, Desroses M, Leroux F, et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. J Med Chem. 2012;55(14):6391-402. doi:10.1021/jm300377g. View Source
